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molecular formula C11H12O5 B3053832 Methyl 2-(2-methoxy-2-oxoethoxy)benzoate CAS No. 56424-76-1

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B3053832
M. Wt: 224.21 g/mol
InChI Key: VSDKPBZNYNNGHH-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

To a mixture of methyl salicylate (100 g, 657 mmol) and anhydrous K2CO3 (360 g, 2.605 mol) in anhydrous acetone (1000 ml) was added methyl chloroacetate (94 g, 866 mmol) and refluxed for 36 hours. The acetone was distilled off and water (1200 ml) was added. Crude 1 was extracted into chloroform, dried over Na2SO4 distilled and purified by column chromatography on silica gel using hexane as eluant to give pure 1 (25 grams, 17%) as a light yellow syrup.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Name
Yield
17%

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C([O-])([O-])=O.[K+].[K+].Cl[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CC(C)=O>[CH3:11][O:10][C:1](=[O:9])[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:19][C:20]([O:22][CH3:23])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
360 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 36 hours
Duration
36 h
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off
ADDITION
Type
ADDITION
Details
water (1200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
Crude 1 was extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)OCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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